N,N-Diethylpentadecan-1-amine
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Overview
Description
N,N-Diethylpentadecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a long carbon chain (pentadecane) with a nitrogen atom bonded to two ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of pentadecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylpentadecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound hydride.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism by which N,N-Diethylpentadecan-1-amine exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups.
N,N-Diethylhexan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Diethylpentadecan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
CAS No. |
36555-73-4 |
---|---|
Molecular Formula |
C19H41N |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N,N-diethylpentadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(5-2)6-3/h4-19H2,1-3H3 |
InChI Key |
BICPURLNGRQXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
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